

Technical Deep Dive: 2'-Hydroxyacetophenone Oxime Acetate

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Compound of Interest

Compound Name: *2'-Hydroxyacetophenone Oxime*

Acetate

CAS No.: 54758-75-7

Cat. No.: B1140055

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A Pivotal Intermediate in Heterocyclic Synthesis Executive Summary & Molecular Architecture

2'-Hydroxyacetophenone oxime acetate (HAOA) represents a classic "bifunctional" electrophile/nucleophile system. While nominally a stable crystalline solid, its chemical value lies in its latent reactivity. It serves as the primary gateway to 3-methyl-1,2-benzisoxazoles, a scaffold found in antipsychotics (e.g., Risperidone) and anticonvulsants (e.g., Zonisamide).

For the application scientist, HAOA presents a specific challenge: kinetic control. The compound sits at a divergence point between the Beckmann rearrangement (to amides) and intramolecular cyclization (to benzisoxazoles). Understanding the conditions that toggle this switch is the core of this guide.

Physicochemical Profile

Property	Data	Note
CAS Number	54758-75-7	Distinct from the parent oxime (1196-29-8)
Molecular Formula		MW: 193.20 g/mol
Appearance	White crystalline solid	
Melting Point	148–151 °C	Sharp transition indicates high purity [1]
Solubility	Soluble in EtOAc, , Acetone	Poor solubility in Hexanes/Water
Stability	Thermally sensitive	Prolonged heating >100°C induces cyclization

Synthesis & Structural Characterization

The synthesis of HAOA is a two-step sequence starting from 2'-hydroxyacetophenone. The critical parameter here is regioselectivity. The starting material possesses two nucleophilic hydroxyl groups: the phenol (Ar-OH) and the oxime (=N-OH).

The "H-Bond Protection" Effect

In 2'-hydroxyacetophenone oxime, the phenolic proton forms a strong intramolecular hydrogen bond with the oxime nitrogen. This significantly reduces the nucleophilicity of the phenol, directing acylation preferentially to the oxime oxygen under mild conditions.

Experimental Protocol: Selective O-Acetylation

This protocol prioritizes the isolation of the linear oxime acetate without triggering premature cyclization.

- Oxime Formation:
 - Dissolve 2'-hydroxyacetophenone (1.0 eq) in EtOH.
 - Add

(1.2 eq) and NaOAc (1.5 eq). Reflux 2h.

- Checkpoint: Monitor disappearance of ketone

(

) via IR.

- Acetylation:

- Suspend the isolated oxime in acetic anhydride (

) at 20–25°C.

- Do not heat. Stir for 30–60 mins. The solid usually dissolves, followed by precipitation of the acetate.

- Quench: Pour into ice water to hydrolyze excess anhydride.

- Isolation: Filter the white precipitate. Recrystallize from EtOH/Hexane.

Self-Validating Analytical Markers:

- IR Spectroscopy: Look for the appearance of the ester carbonyl stretch at $\sim 1760\text{--}1770\text{ cm}^{-1}$ (distinct from the lower frequency phenol/ketone signals).
- ^1H NMR: The acetyl methyl group appears as a sharp singlet around 2.2–2.3 ppm. The phenolic proton (if unreacted) remains downfield ($>10\text{ ppm}$) due to H-bonding.

The Reactivity Divergence: Cyclization vs. Rearrangement

This is the most critical section for drug development professionals. HAOA is not a static endpoint; it is a loaded spring.

Pathway A: The Benzisoxazole Cyclization (Basic/Thermal)

Under basic conditions (or high heat), the phenolic hydroxyl is deprotonated. The resulting phenolate is a potent nucleophile positioned perfectly (5-exo-trig geometry) to attack the oxime nitrogen. The acetate acts as a leaving group.

- Reagents:

/DMF, NaOAc/EtOH, or Pyridine.

- Product: 3-Methyl-1,2-benzisoxazole.

- Mechanism: Intramolecular

-like displacement at Nitrogen.

Pathway B: The Beckmann Rearrangement (Acidic)

Under strong acidic conditions (e.g., Polyphosphoric acid), the acetate leaves without nucleophilic assistance from the phenol, generating a nitrilium ion intermediate.

- Reagents: PPA,

, or Lewis Acids (

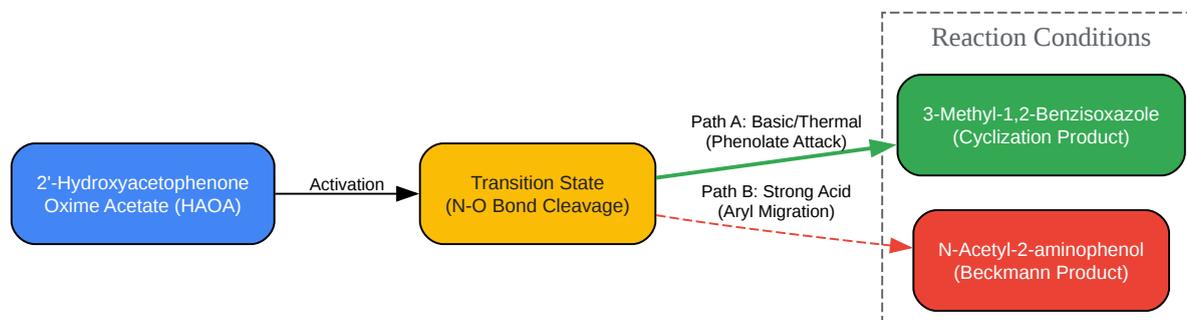
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- Product: 2-Hydroxyacetanilide (via migration of the aryl group).

Scientist's Note: In HAOA, Pathway A is kinetically dominant due to the proximity of the phenol. To achieve Pathway B, one must usually protect the phenol (e.g., O-methylation) prior to oxime formation.

Mechanistic Visualization

The following diagram illustrates the "Fork in the Road" for HAOA reactivity.



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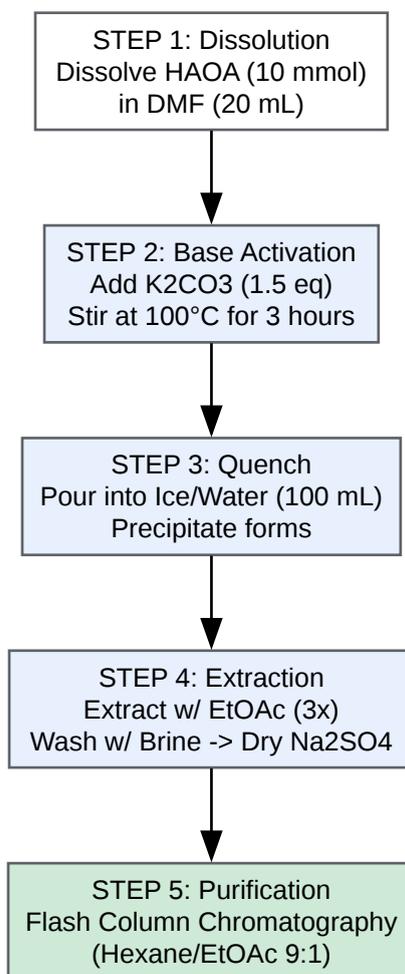
Advanced Applications: C-H Activation

Beyond heterocyclic synthesis, HAOA has emerged as a powerful "Directing Group" (DG) in transition-metal catalysis. The oxime nitrogen coordinates with Palladium (Pd), directing functionalization to the ortho position of the aromatic ring.

- Logic: The acetate group on the oxygen renders the N-O bond oxidizing. This allows the system to act as an "internal oxidant," regenerating the Pd(II) species without external oxidants.
- Application: Synthesis of highly substituted salicylaldehydes or ketones via Pd-catalyzed C-H hydroxylation or halogenation.

Experimental Workflow: Cyclization to 3-Methyl-1,2-benzisoxazole

A standardized protocol for converting HAOA to the benzisoxazole scaffold.



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- Setup: Use a round-bottom flask equipped with a reflux condenser. Inert atmosphere () is recommended but not strictly required.
- Reaction: The reaction mixture typically turns yellow/brown as the phenolate forms.
- Monitoring: TLC (Hexane:EtOAc 8:2). HAOA () converts to Benzisoxazole (, usually less polar due to loss of H-bonding capability).
- Yield: Expect 85–95% isolated yield.

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